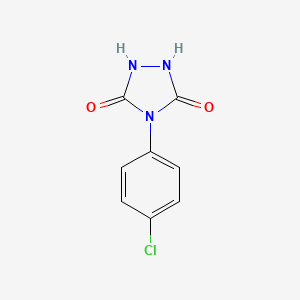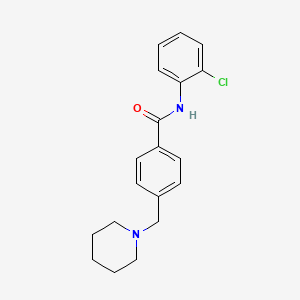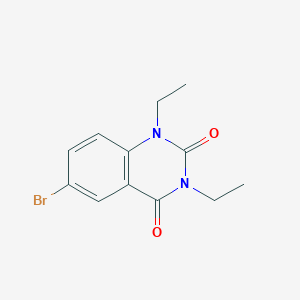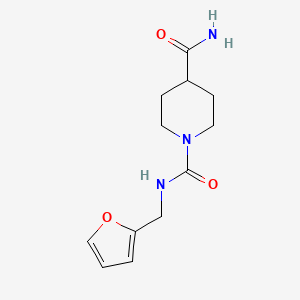![molecular formula C13H14N6O B4439486 N-(tetrahydro-2-furanylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4439486.png)
N-(tetrahydro-2-furanylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine
Übersicht
Beschreibung
N-(tetrahydro-2-furanylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine, commonly known as TQ, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. TQ is a tetrazole derivative that has been synthesized through various methods and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its therapeutic effects through various mechanisms, including the inhibition of transcription factors, the induction of apoptosis, and the inhibition of various enzymes.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TQ has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has been shown to have antibacterial and antifungal properties and has been used to treat various infections.
Vorteile Und Einschränkungen Für Laborexperimente
TQ has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. It has been shown to have various therapeutic properties, making it a potential candidate for drug development. However, TQ also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been fully established.
Zukünftige Richtungen
There are several future directions for TQ research. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination therapy with other drugs. Additionally, TQ could be further investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and infections.
Conclusion:
In conclusion, TQ is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. Its synthesis has been achieved through various methods, and it has been shown to have various biochemical and physiological effects. TQ has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Future research directions for TQ include further investigating its mechanism of action, studying its potential use in combination therapy, and investigating its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
TQ has been shown to have potential therapeutic properties in various scientific studies. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. TQ has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-6-11-10(5-1)15-12(13-16-17-18-19(11)13)14-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZITXGYXLHBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=CC=CC=C3N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)
![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)

![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4439427.png)
![N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439436.png)
![[4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B4439441.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B4439473.png)

![N-allyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439489.png)

![1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4439498.png)